molecular formula C7H13ClN2O3S B1445005 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride CAS No. 1250714-53-4

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Cat. No.: B1445005
CAS No.: 1250714-53-4
M. Wt: 240.71 g/mol
InChI Key: ZVFHIEVMQRLYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClN2O3S and a molecular weight of 240.71 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl chloride group, and a methylcarbamoyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the reaction of 4-(Methylcarbamoyl)piperidine with chlorosulfonic acid, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride include other sulfonyl chlorides and piperidine derivatives. Some examples are:

The uniqueness of this compound lies in its specific reactivity and the presence of both a piperidine ring and a sulfonyl chloride group, which allows for diverse chemical modifications and applications .

Properties

IUPAC Name

4-(methylcarbamoyl)piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3S/c1-9-7(11)6-2-4-10(5-3-6)14(8,12)13/h6H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHIEVMQRLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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